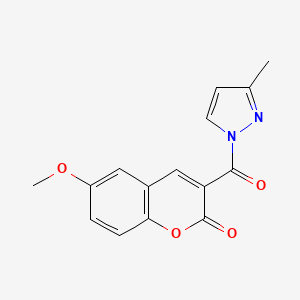

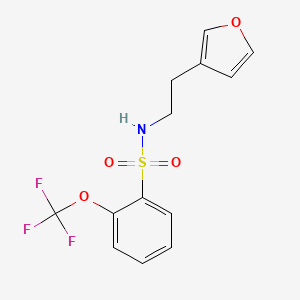

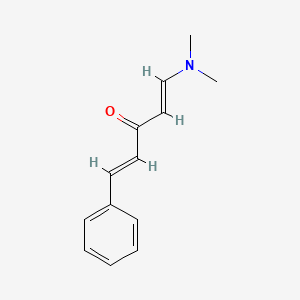

![molecular formula C11H22N2O B2678552 N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine CAS No. 2241130-34-5](/img/structure/B2678552.png)

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine, has a CAS Number of 2165348-99-0 . It has a molecular weight of 184.28 and its IUPAC name is N-methyl-N-(((3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)methyl)ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O/c1-3-12(2)7-10-6-11-4-9(10)5-13-8-10/h9,11H,3-8H2,1-2H3/t9-,10-/m0/s1 . This indicates that the compound has a complex structure with a furo[3,4-c]pyrrole ring system.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available data.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

One study detailed the synthesis, characterization, and biological evaluation of a novel class of sigma receptor ligands, highlighting the compound's superpotent affinity for sigma receptors. This research demonstrated the potential of these compounds in determining the functional role of sigma receptors and developing new therapeutic agents (de Costa et al., 1992).

Magnetic Properties and Chemical Structures

Another research effort described the synthesis and characterization of a novel single thiocyanato-bridged one-dimensional polymer, demonstrating its metamagnetic properties with a Neél temperature (T(N)) of 3.5 K. This study provides insights into the structural and magnetic complexities of nickel(II) complexes (Chattopadhyay et al., 2007).

Antifolate Design for Chemotherapy

Research into the design and synthesis of classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors for cancer treatment has shown significant promise. These compounds were synthesized with the aim of providing potent and selective inhibitors for DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Insecticidal Activity and Resistance Management

The discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, underscore the importance of novel bioactive scaffolds for insecticidal activity. Sulfoxaflor exhibits broad-spectrum efficacy against many sap-feeding insect pests, including those resistant to existing insecticides, marking a significant advancement in agricultural pest management (Zhu et al., 2011).

Neuroprotective Properties and NMDA Antagonism

The development of novel noncompetitive NMDA antagonists with neuroprotective properties for treating ischemia-induced neurodegeneration has been explored. This research highlights the synthesis and evaluation of compounds in models of ischemia, demonstrating their potential in reducing ischemia-induced hippocampal damage (Martin et al., 1994).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

N-[[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-13(4-2)8-11-7-12-5-10(11)6-14-9-11/h10,12H,3-9H2,1-2H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSQCTOEYOEGQC-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC12CNCC1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C[C@]12CNC[C@H]1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

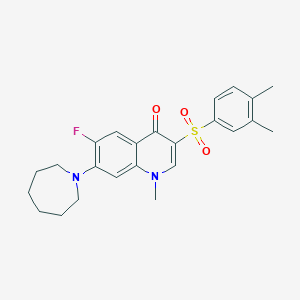

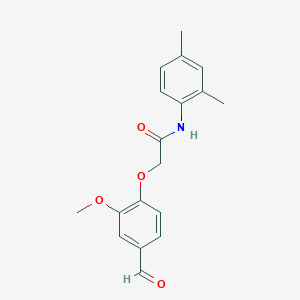

![N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2678473.png)

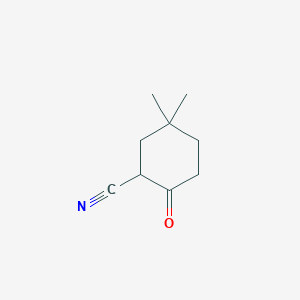

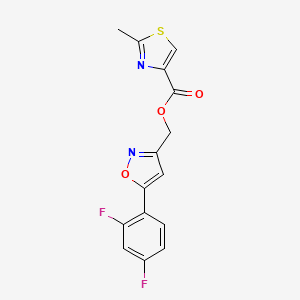

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2678481.png)

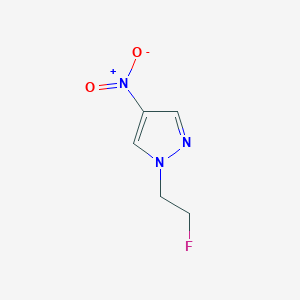

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B2678483.png)